molecular formula C4H3BrClNO B13496851 4-Bromo-3-(chloromethyl)-1,2-oxazole

4-Bromo-3-(chloromethyl)-1,2-oxazole

Cat. No.: B13496851
M. Wt: 196.43 g/mol
InChI Key: AISMUKWALPDLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(chloromethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromine atom at the 4-position and a chloromethyl group at the 3-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(chloromethyl)-1,2-oxazole typically involves the bromination of 3-(chloromethyl)-1,2-oxazole. This can be achieved through the reaction of 3-(chloromethyl)-1,2-oxazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(chloromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(chloromethyl)-1,2-oxazole.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxazole derivatives with various functional groups.

    Oxidation: Formation of oxazole derivatives with oxidized functional groups.

    Reduction: Formation of 3-(chloromethyl)-1,2-oxazole.

Scientific Research Applications

4-Bromo-3-(chloromethyl)-1,2-oxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(chloromethyl)-1,2-oxazole depends on its specific application and the target molecules it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine and chloromethyl groups, which can undergo nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2-oxazole: Lacks the bromine atom at the 4-position, making it less reactive in certain chemical reactions.

    4-Bromo-1,2-oxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    3-(Bromomethyl)-1,2-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different chemical properties.

Uniqueness

4-Bromo-3-(chloromethyl)-1,2-oxazole is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C4H3BrClNO

Molecular Weight

196.43 g/mol

IUPAC Name

4-bromo-3-(chloromethyl)-1,2-oxazole

InChI

InChI=1S/C4H3BrClNO/c5-3-2-8-7-4(3)1-6/h2H,1H2

InChI Key

AISMUKWALPDLHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)CCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.